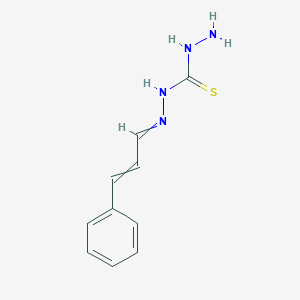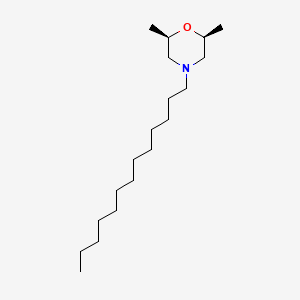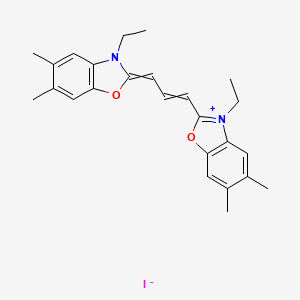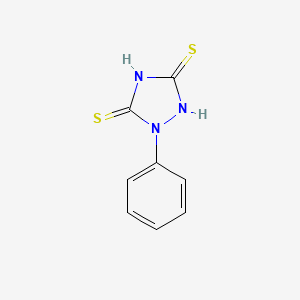
N'-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide is a hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and organic synthesis. This compound features a phenylprop-2-en-1-ylidene group attached to a hydrazinecarbothiohydrazide moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide typically involves the reaction of cinnamaldehyde with thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions to yield the desired product . The process can be summarized as follows:
Reactants: Cinnamaldehyde and thiosemicarbazide.
Solvent: Ethanol.
Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mecanismo De Acción
The mechanism of action of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide involves its interaction with molecular targets through various pathways:
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Biological Activity: The compound’s hydrazine and thiohydrazide groups interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N’-(3-phenylprop-2-en-1-ylidene)benzohydrazide: Known for its anticorrosion properties.
5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole: Used in organic synthesis and exhibits diverse pharmacological properties.
Propiedades
Número CAS |
51750-15-3 |
|---|---|
Fórmula molecular |
C10H12N4S |
Peso molecular |
220.30 g/mol |
Nombre IUPAC |
1-amino-3-(cinnamylideneamino)thiourea |
InChI |
InChI=1S/C10H12N4S/c11-13-10(15)14-12-8-4-7-9-5-2-1-3-6-9/h1-8H,11H2,(H2,13,14,15) |
Clave InChI |
WJDSEMSMACPLTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)


![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)







